molecular formula C15H21NO3 B294869 1-(Pyrrolidin-1-yl)propan-2-yl 4-methoxybenzoate

1-(Pyrrolidin-1-yl)propan-2-yl 4-methoxybenzoate

Cat. No.: B294869
M. Wt: 263.33 g/mol
InChI Key: FHILPKJQDVQFTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Pyrrolidin-1-yl)propan-2-yl 4-methoxybenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a pyrrolidine ring attached to an ethyl chain, which is further connected to a methoxybenzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyrrolidin-1-yl)propan-2-yl 4-methoxybenzoate typically involves the esterification of 4-methoxybenzoic acid with 1-Methyl-2-(1-pyrrolidinyl)ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:

4-Methoxybenzoic acid+1-Methyl-2-(1-pyrrolidinyl)ethanol1-Methyl-2-(1-pyrrolidinyl)ethyl 4-methoxybenzoate+Water\text{4-Methoxybenzoic acid} + \text{1-Methyl-2-(1-pyrrolidinyl)ethanol} \rightarrow \text{this compound} + \text{Water} 4-Methoxybenzoic acid+1-Methyl-2-(1-pyrrolidinyl)ethanol→1-Methyl-2-(1-pyrrolidinyl)ethyl 4-methoxybenzoate+Water

The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieving high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Pyrrolidin-1-yl)propan-2-yl 4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: 4-Methoxybenzoic acid derivatives.

    Reduction: 1-Methyl-2-(1-pyrrolidinyl)ethyl 4-methoxybenzyl alcohol.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

1-(Pyrrolidin-1-yl)propan-2-yl 4-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 1-(Pyrrolidin-1-yl)propan-2-yl 4-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(Pyrrolidin-1-yl)propan-2-yl 4-methoxybenzoate can be compared with other similar compounds, such as:

    1-Methyl-2-(1-pyrrolidinyl)ethyl benzoate: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.

    1-Methyl-2-(1-pyrrolidinyl)ethyl 4-hydroxybenzoate:

    1-Methyl-2-(1-pyrrolidinyl)ethyl 4-chlorobenzoate: The presence of a chlorine atom can significantly alter the compound’s reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

1-pyrrolidin-1-ylpropan-2-yl 4-methoxybenzoate

InChI

InChI=1S/C15H21NO3/c1-12(11-16-9-3-4-10-16)19-15(17)13-5-7-14(18-2)8-6-13/h5-8,12H,3-4,9-11H2,1-2H3

InChI Key

FHILPKJQDVQFTR-UHFFFAOYSA-N

SMILES

CC(CN1CCCC1)OC(=O)C2=CC=C(C=C2)OC

Canonical SMILES

CC(CN1CCCC1)OC(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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